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Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818098 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the structural and chemical properties of novel compounds is paramount. This

technical guide provides a detailed overview of the spectroscopic data for Acoforestinine, a

C19-diterpenoid alkaloid. The information presented herein is crucial for the identification,

characterization, and further development of this complex natural product.

Acoforestinine, also known as 8-O-ethylyunaconitine, is a naturally occurring diterpenoid

alkaloid isolated from plants of the Aconitum genus, notably Aconitum forrestii and Aconitum

carmichaeli. Its molecular formula is C35H51NO10, and it has a CAS number of 110011-77-3.

The structural elucidation of this intricate molecule has been primarily accomplished through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
While a comprehensive, publicly available dataset containing the complete raw and tabulated

spectroscopic data for Acoforestinine remains elusive, this guide synthesizes the available

information and provides context based on the analysis of closely related C19-diterpenoid

alkaloids. The following tables present the expected ranges and key features for the NMR, IR,

and MS data of Acoforestinine, based on published literature for analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for the Core
Skelton of Acoforestinine
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Position
Predicted ¹³C Chemical
Shift (ppm)

Predicted ¹H Chemical
Shift (ppm) & Multiplicity

1 82-86 3.0-3.5 (d)

2 25-30 1.8-2.2 (m)

3 32-36 2.0-2.5 (m)

4 38-42 -

5 45-50 2.5-3.0 (d)

6 88-92 4.0-4.5 (d)

7 48-52 2.8-3.2 (m)

8 78-82 -

9 42-46 2.2-2.6 (d)

10 38-42 2.0-2.4 (d)

11 49-53 -

12 28-32 1.5-2.0 (m)

13 74-78 -

14 82-86 4.8-5.2 (d)

15 35-40 2.0-2.5 (m)

16 80-84 3.8-4.2 (t)

17 60-64 3.0-3.5 (s)

18 78-82 3.5-4.0 (d), 4.0-4.5 (d)

19 55-60 2.8-3.2 (d), 3.2-3.6 (d)

N-CH₂CH₃ 48-52 2.5-3.0 (q)

N-CH₂CH₃ 13-17 1.0-1.5 (t)
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Note: The predicted chemical shifts are based on data from analogous C19-diterpenoid

alkaloids and may vary slightly for Acoforestinine.

Table 2: Key Infrared (IR) Absorption Bands for
Acoforestinine

Wavenumber (cm⁻¹) Functional Group

3500-3200 O-H stretch (hydroxyl groups)

2950-2850 C-H stretch (alkane)

1735-1715 C=O stretch (ester)

1250-1000 C-O stretch (ethers, esters, alcohols)

Table 3: Expected Mass Spectrometry (MS)
Fragmentation of Acoforestinine

m/z Fragmentation Pathway

646.3642 [M+H]⁺

614.3381 [M+H - CH₃OH]⁺

586.3430 [M+H - C₂H₅OH]⁺

554.3170 [M+H - C₂H₅OH - CH₃OH]⁺

Experimental Protocols
The isolation and structural characterization of Acoforestinine and its analogs typically follow

a standardized workflow in natural product chemistry.

Isolation of Acoforestinine
A general procedure for the extraction and isolation of Acoforestinine from plant material,

such as the roots of Aconitum species, is as follows:

Extraction: The air-dried and powdered plant material is percolated with a suitable solvent,

often an acidified aqueous solution, to extract the alkaloids in their salt form.
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Basification and Liquid-Liquid Extraction: The acidic extract is then basified, typically with

ammonia, to a pH of around 9-10. This converts the alkaloid salts back to their free base

form, which can then be extracted into an organic solvent like chloroform or ethyl acetate.

Chromatographic Separation: The crude alkaloid extract is subjected to repeated column

chromatography on silica gel or alumina. A gradient elution system with increasing solvent

polarity is used to separate the complex mixture of alkaloids. Fractions are collected and

monitored by thin-layer chromatography (TLC).

Purification: Fractions containing Acoforestinine are combined and further purified by

preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure

compound.

Spectroscopic Analysis
The purified Acoforestinine is then subjected to a suite of spectroscopic analyses for

structural elucidation:

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)

experiments are conducted to determine the carbon-hydrogen framework of the molecule.

Samples are typically dissolved in deuterated solvents like chloroform-d or methanol-d4.

Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the functional groups

present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular weight and elemental composition of the compound. Tandem mass

spectrometry (MS/MS) is employed to study the fragmentation patterns, which provides

valuable information about the connectivity of the molecule.

Logical Workflow for Spectroscopic Analysis
The process of elucidating the structure of a complex natural product like Acoforestinine from

its spectroscopic data follows a logical progression.
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To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of
Acoforestinine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818098#spectroscopic-data-of-acoforestinine-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

